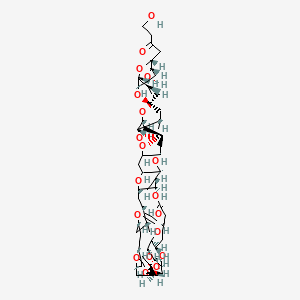
Isohomohalichondrin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isohomohalichondrin B (this compound) is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumor activity and unique chemical structure. The molecular formula of this compound is C61H86O19, and it has a molecular weight of 1123.3 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isohomohalichondrin B involves complex multi-step organic reactions The initial steps typically include the formation of key intermediates through aldol condensation, followed by cyclization reactions to form the macrolide ring
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.
化学反応の分析
Types of Reactions
Isohomohalichondrin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.
科学的研究の応用
Anti-Tumor Activity
IHB has demonstrated potent anti-tumor activity across various cancer cell lines. Studies indicate that it inhibits cell growth and induces apoptosis in several types of cancers, including leukemia and solid tumors.
- Cell Lines Tested : Research has shown that IHB exhibits cytotoxic effects against human cancer cell lines such as LoVo (colon cancer), MOLT-4 (leukemia), and K562 (chronic myeloid leukemia) with GI50 values in the nanomolar range. Specifically, the GI50 for MOLT-4 and K562 cells was approximately 1 nM, indicating high sensitivity to the compound .
- Mechanism of Action : IHB acts primarily by binding to tubulin, inhibiting GTP binding, and preventing microtubule assembly. This disruption leads to cell cycle perturbations, including delayed S-phase progression and mitotic block, ultimately resulting in apoptosis .
In Vivo Studies
In vivo studies have further validated the efficacy of IHB:
- Animal Models : IHB has shown promising results in murine models where it effectively inhibited tumor growth when administered at pharmacologically relevant doses. Its ability to induce tumor regression has been documented in xenograft models .
- Comparison with Other Treatments : Notably, IHB's effectiveness surpasses that of traditional chemotherapeutics in certain contexts, suggesting it could be a valuable addition to combination therapy strategies .
Clinical Implications
Despite its promising preclinical results, several challenges remain before IHB can be utilized clinically:
- Limited Availability : The natural sources of IHB are scarce, which poses a significant hurdle for large-scale clinical applications. However, advancements in total synthesis techniques may alleviate this issue by enabling the production of IHB in sufficient quantities for clinical trials .
- Current Research : Ongoing studies are focusing on optimizing delivery mechanisms and understanding the full pharmacological profile of IHB to enhance its therapeutic potential while minimizing side effects .
Summary Table of Key Findings
| Aspect | Detail |
|---|---|
| Compound Name | Isohomohalichondrin B |
| Source | Marine sponge Lissodendorix |
| Primary Action | Inhibition of microtubule assembly |
| Cell Lines Affected | LoVo, MOLT-4, K562 |
| GI50 Values | ~1 nM for MOLT-4 and K562 |
| Mechanism | Induces G2/M phase arrest and apoptosis |
| In Vivo Efficacy | Tumor regression in murine models |
| Challenges | Limited natural supply; need for synthetic production |
作用機序
Isohomohalichondrin B exerts its effects by inhibiting the binding of guanosine triphosphate (GTP) to tubulin, thereby preventing microtubule assembly. This leads to cell cycle perturbations, including delayed progression through the S-phase, a block in the G2M phase, and the induction of apoptosis in cancer cells . The compound targets the microtubule network, disrupting cellular division and leading to cell death.
類似化合物との比較
Isohomohalichondrin B is unique due to its potent anti-tumor activity and complex polyether macrolide structure. Similar compounds include:
Halichondrin B: Another polyether macrolide with similar anti-tumor properties.
Eribulin: A synthetic analog of Halichondrin B, used clinically as an anti-cancer agent.
Maytansine: A microtubule inhibitor with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural features and the specific pathways it targets in cancer cells.
特性
分子式 |
C61H86O19 |
|---|---|
分子量 |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47-,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |
InChIキー |
WVWWZNXKZNACRW-MRQXMKSQSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
正規SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
同義語 |
IHB cpd isohomohalichondrin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















